PDE3 Inhibitory Potency: DF492 Derivative vs. Milrinone
The 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative DF492, synthesized from the target scaffold, exhibits 1.72-fold greater inhibitory potency against PDE3 compared to the clinical drug milrinone in a direct head-to-head enzymatic assay. The IC50 for DF492 was determined to be 409.5 nM, while milrinone exhibited an IC50 of 703.1 nM under identical assay conditions using a tandem mass spectrometry (MS/MS) method for AMP and cAMP quantification [1].
| Evidence Dimension | In vitro PDE3 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 409.5 nM |
| Comparator Or Baseline | Milrinone (standard-of-care PDE3 inhibitor), IC50 = 703.1 nM |
| Quantified Difference | DF492 is 1.72-fold more potent (lower IC50) than milrinone |
| Conditions | Tandem mass spectrometry (MS/MS) assay for AMP and cAMP; human PDE3A enzyme |
Why This Matters
For procurement in cardiotonic drug discovery programs, this scaffold enables access to analogs with superior PDE3 inhibition relative to the existing clinical benchmark, providing a differentiated starting point for lead optimization.
- [1] Cicalini I, De Filippis B, Gambacorta N, Di Michele A, Valentinuzzi S, Ammazzalorso A, Della Valle A, Amoroso R, Nicolotti O, Del Boccio P, Giampietro L. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor. Molecules. 2020;25(7):1784. View Source
